2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic molecule featuring a thioacetamide linker connecting two pharmacologically relevant moieties: a 5-(4-bromophenyl)-1-methylimidazole and a 5-methyl-1,3,4-thiadiazole. This structure combines aromatic bromine substitution, known to enhance lipophilicity and receptor binding, with a thiadiazole ring system often associated with antimicrobial, anticancer, and anti-inflammatory activities . The methyl group on the imidazole may influence metabolic stability, while the thioether linkage could modulate electronic properties and reactivity .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5OS2/c1-9-19-20-14(24-9)18-13(22)8-23-15-17-7-12(21(15)2)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJONYVKJNYAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 384.3 g/mol. The structure features a thioether linkage, an imidazole ring, and a thiadiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈BrN₃O₂S |
| Molecular Weight | 384.3 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and imidazole moieties often exhibit significant antimicrobial properties. A study conducted on various derivatives demonstrated that modifications at specific positions on the thiadiazole ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study : In vitro assays showed that derivatives of 1,3,4-thiadiazole exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin and streptomycin .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on different cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 5.31 | Kumar et al. |
| HCC-2998 (Colon) | 5.48 | Kumar et al. |
| PC3 (Prostate) | 6.49 | Kumar et al. |
In these studies, the compound demonstrated significant cytotoxicity, suggesting that the presence of electron-withdrawing groups enhances its efficacy against tumor cells.
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of DNA Synthesis : Compounds with thiadiazole and imidazole rings may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in various cancer cell lines, leading to increased cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties which can protect normal cells while exerting cytotoxic effects on cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the position and nature of substituents on the thiadiazole and imidazole rings significantly influence biological activity. For instance:
- The introduction of halogen atoms (such as bromine) at specific positions increases antimicrobial efficacy.
- The presence of methyl groups enhances solubility and bioavailability.
Comparison with Similar Compounds
Bromophenyl vs. Chlorophenyl Derivatives
- Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may enhance membrane permeability and target engagement. For instance, N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibited potent FPR2 agonist activity, whereas chlorophenyl analogues showed mixed FPR1/FPR2 ligand behavior .
- In contrast, N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-((5-methylbenzimidazol-2-yl)thio)acetamide (4d) demonstrated a higher melting point (248–250°C), suggesting stronger intermolecular forces due to the chlorophenyl group .
Methyl vs. Ethyl Thiadiazole Substituents
- Methyl groups on the thiadiazole (e.g., in the target compound) may reduce steric hindrance compared to bulkier substituents like ethyl. N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) showed a higher melting point (168–170°C) than methyl-substituted analogues, possibly due to increased van der Waals interactions .
Thioether vs. Oxygen-Based Linkers
- The thioacetamide linker in the target compound may confer redox stability compared to oxygen-based analogues. For example, 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) exhibited lower yield (72%) and melting point (135–136°C), suggesting weaker crystallinity .
Pharmacological Profiling
Physicochemical Properties
- Melting Points : Bromophenyl derivatives (e.g., 5j : 138–140°C ) generally exhibit lower melting points than chlorophenyl analogues (e.g., 4d : 248–250°C ), likely due to reduced polarity.
- Spectroscopic Data: The target compound’s thioacetamide linker would show IR absorption near 1620–1595 cm⁻¹ (C=N/C=C) and 785 cm⁻¹ (C-Br), consistent with 5-(4-bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (2c) .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Thioether formation : React 5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF or acetonitrile under reflux (60–80°C) .
- Recrystallization : Purify the crude product using ethanol or DMF/acetic acid mixtures to achieve >95% purity .
- Optimization : Use Design of Experiments (DoE) to vary catalysts (e.g., KI), solvent ratios, and temperatures to maximize yield and minimize side products .
Example Reaction Conditions :
| Reagent | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 2-Chloroacetamide analog | DMF | K₂CO₃ | 80°C | 65–75 |
| Thiol derivative | Acetonitrile | KI | 60°C | 70–85 |
Q. Which spectroscopic and analytical methods are critical for confirming structural integrity?
- ¹H/¹³C NMR : Key peaks include:
Q. How can crystallographic data resolve ambiguities in molecular geometry?
Use single-crystal X-ray diffraction with SHELXL for refinement. Key parameters:
- Anisotropic displacement parameters for non-H atoms.
- Validate bond angles (e.g., S-C-N in thiadiazole: ~120°) and torsional conformations .
- Compare experimental vs. DFT-calculated geometries to identify strain or distortion .
Q. What preliminary assays are recommended to screen for biological activity?
- Enzyme inhibition : Test against COX-1/2 or kinases using fluorogenic substrates .
- Antimicrobial activity : Use microdilution assays (MIC) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Questions
Q. How can low yields in the thioether coupling step be addressed?
- Mechanistic insight : Probe intermediates via LC-MS to identify hydrolysis byproducts (e.g., free thiols).
- Solvent effects : Switch to DMSO to stabilize reactive intermediates .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
Q. How to resolve contradictions in biological activity across studies?
- Dose-response profiling : Use Hill slope analysis to differentiate specific vs. off-target effects .
- Metabolic stability : Assess compound degradation in liver microsomes to rule out false negatives .
- Structural analogs : Synthesize derivatives (e.g., 4-fluorophenyl or methylthio variants) for SAR .
Q. What computational strategies predict binding modes with target proteins?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 1CX2 for COX-2) to identify key interactions (e.g., hydrogen bonds with thiadiazole NH) .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in explicit solvent .
Q. How to design derivatives for improved pharmacokinetic properties?
- LogP optimization : Introduce hydrophilic groups (e.g., -OH, -SO₃H) to reduce LogP from ~3.5 to <2.5 .
- Metabolic blocking : Replace labile methyl groups with cyclopropyl or deuterated analogs .
Q. What advanced techniques validate purity in complex matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
